Cas no 125187-55-5 (Benzeneacetic acid, a-hydroxy-,(5S,5aS,7aR,13S,13aS,15aR)-5,5a,13,13a-tetrahydro-7,15-dioxo-8H,16H-7a,15a-epitetrathio-7H,15H-bisoxepino[3',4':4,5]pyrrolo[1,2-a:1',2'-d]pyrazine-5,13-diylester, (aR,a'R)- (9CI))
![Benzeneacetic acid, a-hydroxy-,(5S,5aS,7aR,13S,13aS,15aR)-5,5a,13,13a-tetrahydro-7,15-dioxo-8H,16H-7a,15a-epitetrathio-7H,15H-bisoxepino[3',4':4,5]pyrrolo[1,2-a:1',2'-d]pyrazine-5,13-diylester, (aR,a'R)- (9CI) structure](https://es.kuujia.com/scimg/cas/125187-55-5x500.png)
125187-55-5 structure
Nombre del producto:Benzeneacetic acid, a-hydroxy-,(5S,5aS,7aR,13S,13aS,15aR)-5,5a,13,13a-tetrahydro-7,15-dioxo-8H,16H-7a,15a-epitetrathio-7H,15H-bisoxepino[3',4':4,5]pyrrolo[1,2-a:1',2'-d]pyrazine-5,13-diylester, (aR,a'R)- (9CI)
Benzeneacetic acid, a-hydroxy-,(5S,5aS,7aR,13S,13aS,15aR)-5,5a,13,13a-tetrahydro-7,15-dioxo-8H,16H-7a,15a-epitetrathio-7H,15H-bisoxepino[3',4':4,5]pyrrolo[1,2-a:1',2'-d]pyrazine-5,13-diylester, (aR,a'R)- (9CI) Propiedades químicas y físicas
Nombre e identificación
-
- Benzeneacetic acid, a-hydroxy-,(5S,5aS,7aR,13S,13aS,15aR)-5,5a,13,13a-tetrahydro-7,15-dioxo-8H,16H-7a,15a-epitetrathio-7H,15H-bisoxepino[3',4':4,5]pyrrolo[1,2-a:1',2'-d]pyrazine-5,13-diylester, (aR,a'R)- (9CI)
- Benzeneacetic acid, a-hydroxy-,(5S,5aS,7aR,13S,13aS,15aR)-5,5a,13,13a-tetrahydro-7,15-dioxo-8H,16H-7a,15a-epitetrathio-7H,15H
- Benzeneacetic acid, a-hydroxy-,(5S,5aS,7aR,13S,13aS,15aR)-5,5a,13,13a-tetrahydro-7,15-dioxo-8H,16H-7a,15a-epitetrathio-7H,15H-bisoxepino[3',4':4,5]pyrrolo[1,2-a:1',2'-d]pyrazine-5,13-diylester, (aR,a'
- Benzeneacetic acid, a-hydroxy-,(5S,5aS,7aR,13S,13aS,15aR)-5,5a,13,13a-tetrahydro-7,15-dioxo-8H...
- Emethallicin C
- (-)-Emethallicin C
- Benzeneacetic acid, alpha-hydroxy-, (5S,5aS,7aR,12S,12aS,14aR)-5,5a,13,13a-tetrahydro-7,15-dioxo-8H,16H-7a,15a-epitetrathio-7H,15H-bisoxepino(3',4':4,5)pyrrolo(1,2-a:1',2'-d)pyrazine-5,13-diyl ester, (alphaR,alpha'R)-
- Benzeneacetic acid, alpha-hydroxy-, 5,5a,13,13a-tetrahydro-7,15-dioxo-8H,16H-7a,15a-epitetrathio-7H,15H-bisoxepino(3',4':4,5)pyrrolo(1,2-a:1',2'-d)pyrazine-5,13-diyl ester, (5S-(5alpha(
- 7aβ,15aβ-Epitetrathio-5,5aα,7a,8,8a,13aα,16,16a-octahydro-5α,13-bis[(R)-hydroxyphenylacetoxy]-1H,7H-bisoxepino[3'',4'':4,5:4''',5''':4',5']dipyrrolo[1,2-a:1',2'-d]pyrazine-7,15-dione
- 7,15-Dioxo-5,5a,13,13a-tetrahydro-7H,8H,15H,16H-7a,15a-epitetrathiobisoxepino[3',4':4,5]pyrrolo[1,2-a:1',2'-d]pyrazine-5,13-diyl bis[hydroxy(phenyl)acetate]
- Benzeneacetic acid, alpha-hydroxy-, 5,5a,13,13a-tetrahydro-7,15-dioxo-8H,16H-7a,15a-epitetrathio-7H,15H-bisoxepino(3',4':4,5)pyrrolo(1,2-a:1',2'-d)pyrazine-5,13-diyl ester, (5S-(5alpha(S*),5aalpha,7abeta,13alpha(S*),13aalpha,15abeta))-
- 125187-55-5
- DTXSID00925042
- [16-(2-hydroxy-2-phenylacetyl)oxy-2,13-dioxo-8,19-dioxa-23,24,25,26-tetrathia-3,14-diazahexacyclo[10.10.4.01,14.03,12.04,10.015,21]hexacosa-6,9,17,20-tetraen-5-yl] 2-hydroxy-2-phenylacetate
-
- Renchi: InChI=1S/C34H28N2O10S4/c37-27(19-7-3-1-4-8-19)29(39)45-23-11-13-43-17-21-15-33-32(42)36-26-22(16-34(36,48-50-49-47-33)31(41)35(33)25(21)23)18-44-14-12-24(26)46-30(40)28(38)20-9-5-2-6-10-20/h1-14,17-18,23-28,37-38H,15-16H2
- Clave inchi: DEIRUUOMXKDMID-UHFFFAOYSA-N
- Sonrisas: C1C=CC(C(C(OC2C=COC=C3C2N2C(=O)C45SSSSC2(C(N4C2C(OC(C(C4C=CC=CC=4)O)=O)C=COC=C2C5)=O)C3)=O)O)=CC=1
Atributos calculados
- Calidad precisa: 752.062678
- Masa isotópica única: 752.062678
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 14
- Recuento de átomos pesados: 50
- Cuenta de enlace giratorio: 8
- Complejidad: 1430
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 8
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Carga superficial: 0
- Superficie del Polo topológico: 253
- Xlogp3: 2.2
- Recuento de constructos de variantes mutuas: nothing
Propiedades experimentales
- Denso: 1.69
- Punto de ebullición: °Cat760mmHg
- Punto de inflamación: °C
- índice de refracción: 1.803
Benzeneacetic acid, a-hydroxy-,(5S,5aS,7aR,13S,13aS,15aR)-5,5a,13,13a-tetrahydro-7,15-dioxo-8H,16H-7a,15a-epitetrathio-7H,15H-bisoxepino[3',4':4,5]pyrrolo[1,2-a:1',2'-d]pyrazine-5,13-diylester, (aR,a'R)- (9CI) Literatura relevante
-
Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
-
3. Book reviews
-
4. Book reviews
-
Zhao Chen,Lan Yang,Yuxuan Hu,Di Wu,Jun Yin,Guang-Ao Yu,Sheng Hua Liu RSC Adv., 2015,5, 93757-93764
125187-55-5 (Benzeneacetic acid, a-hydroxy-,(5S,5aS,7aR,13S,13aS,15aR)-5,5a,13,13a-tetrahydro-7,15-dioxo-8H,16H-7a,15a-epitetrathio-7H,15H-bisoxepino[3',4':4,5]pyrrolo[1,2-a:1',2'-d]pyrazine-5,13-diylester, (aR,a'R)- (9CI)) Productos relacionados
- 1111432-78-0(1-(3,4-dimethylphenyl)-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine)
- 2164999-73-7(4-(4-methyl-4H-1,2,4-triazol-3-yl)methyloxolan-3-ol)
- 1694165-66-6(3-(2-amino-1H-imidazol-1-yl)-1lambda6-thiolane-1,1-dione)
- 1337092-19-9(1-(Isoquinolin-4-yl)propan-2-amine)
- 1261819-01-5(4-(Bromomethyl)-3-cyanobenzyl alcohol)
- 1152587-80-8(5-(1-aminoethyl)-1-methyl-2,3-dihydro-1H-indol-2-one)
- 1111441-61-2(N-(benzyloxy)-1-(2-chloropyridin-3-yl)sulfonylpiperidine-4-carboxamide)
- 890620-27-6(N-{2-ethyl-5-methyl-3-phenylpyrazolo1,5-apyrimidin-7-yl}pyridin-4-amine)
- 1782633-52-6((1-benzyl-3-cyclopropylpyrrolidin-3-yl)methanamine)
- 2404734-04-7(3-Bromo-2-isopropoxy-5-isopropylbenzaldehyde)
Proveedores recomendados
Wuhan Comings Biotechnology Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote

江苏科伦多食品配料有限公司
Miembros de la medalla de oro
Proveedor de China
Reactivos

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Reactivos

Wuhan ChemNorm Biotech Co.,Ltd.
Miembros de la medalla de oro
Proveedor de China
Reactivos
